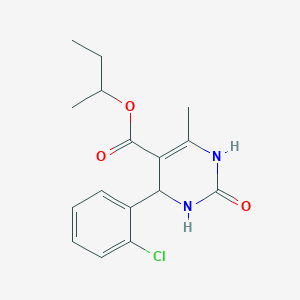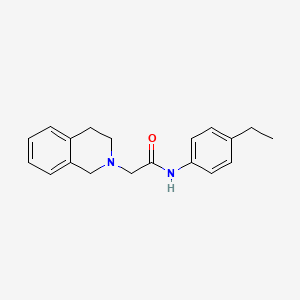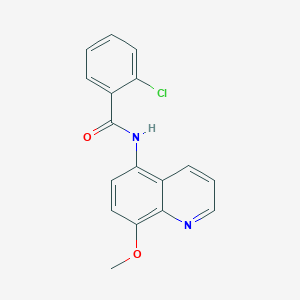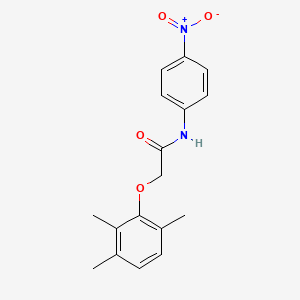
3-nitro-1-(3-phenyl-1-adamantyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-1-(3-phenyl-1-adamantyl)-1H-1,2,4-triazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 3-nitro-1-(3-phenyl-1-adamantyl)-1H-1,2,4-triazole varies depending on its application. In medicine, it has been shown to inhibit the replication of viruses by targeting viral RNA polymerase, an enzyme that is essential for viral replication. In agriculture, it works by inhibiting the activity of certain enzymes involved in the biosynthesis of plant hormones, leading to the growth inhibition of weeds. In material science, it acts as a precursor for the synthesis of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-1-(3-phenyl-1-adamantyl)-1H-1,2,4-triazole vary depending on its application. In medicine, it has been shown to have low toxicity and minimal side effects, making it a promising candidate for further development as an antiviral agent. In agriculture, it has been shown to have low toxicity to non-target organisms, making it a potentially safer alternative to traditional herbicides. In material science, its effects are dependent on the properties of the materials it is used to synthesize.
実験室実験の利点と制限
The advantages of using 3-nitro-1-(3-phenyl-1-adamantyl)-1H-1,2,4-triazole in lab experiments include its high yield and purity, as well as its potential applications in various fields of science. However, its limitations include its relatively high cost compared to other chemical compounds, as well as the need for further studies to fully understand its mechanisms of action and potential side effects.
将来の方向性
There are several future directions for the study of 3-nitro-1-(3-phenyl-1-adamantyl)-1H-1,2,4-triazole. In medicine, further studies are needed to fully understand its antiviral properties and potential applications in the treatment of viral infections. In agriculture, more research is needed to determine its effectiveness and safety as a herbicide, as well as its potential for use in sustainable agriculture practices. In material science, further studies are needed to explore its potential as a precursor for the synthesis of new materials with unique properties. Additionally, studies on the environmental fate and toxicity of 3-nitro-1-(3-phenyl-1-adamantyl)-1H-1,2,4-triazole are needed to ensure its safe use in various applications.
合成法
The synthesis of 3-nitro-1-(3-phenyl-1-adamantyl)-1H-1,2,4-triazole involves the reaction of adamantane-1-carboxaldehyde with phenylhydrazine in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with nitric acid and sodium nitrite. The yield of this synthesis method is typically high, and the purity of the compound can be further improved through recrystallization.
科学的研究の応用
3-nitro-1-(3-phenyl-1-adamantyl)-1H-1,2,4-triazole has been studied for its potential applications in various fields of science. In medicine, it has shown promise as an antiviral agent, with studies demonstrating its ability to inhibit the replication of certain viruses, including influenza A virus and severe acute respiratory syndrome coronavirus (SARS-CoV). In agriculture, it has been investigated for its potential as a herbicide, with studies showing its effectiveness in controlling the growth of certain weeds. In material science, it has been studied for its potential as a precursor for the synthesis of new materials with unique properties.
特性
IUPAC Name |
3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-22(24)16-19-12-21(20-16)18-9-13-6-14(10-18)8-17(7-13,11-18)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCNNSDRJIUVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5750363 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)



![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)

![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)